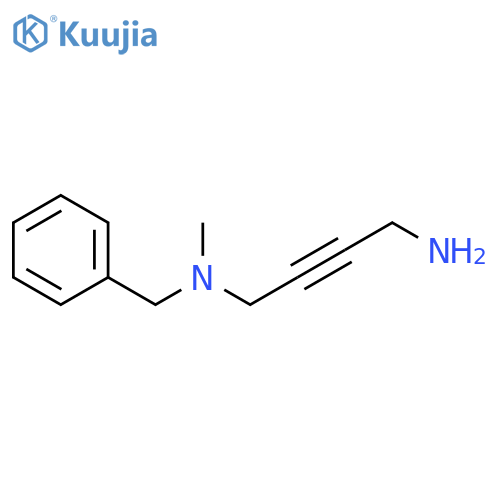

Cas no 339546-89-3 ((4-Aminobut-2-YN-1-YL)(benzyl)methylamine)

(4-Aminobut-2-YN-1-YL)(benzyl)methylamine 化学的及び物理的性質

名前と識別子

-

- (4-Aminobut-2-YN-1-YL)(benzyl)methylamine

-

- MDL: MFCD23695375

- インチ: 1S/C12H16N2/c1-14(10-6-5-9-13)11-12-7-3-2-4-8-12/h2-4,7-8H,9-11,13H2,1H3

- InChIKey: OUCCNZVLAMGCDV-UHFFFAOYSA-N

- ほほえんだ: C(N(C)CC1=CC=CC=C1)C#CCN

(4-Aminobut-2-YN-1-YL)(benzyl)methylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01036089-1g |

(4-Aminobut-2-yn-1-yl)(benzyl)methylamine |

339546-89-3 | 95% | 1g |

¥2639.0 | 2023-03-29 | |

| Ambeed | A1078830-1g |

(4-Aminobut-2-yn-1-yl)(benzyl)methylamine |

339546-89-3 | 95% | 1g |

$384.0 | 2024-04-19 | |

| Enamine | EN300-242262-1.0g |

(4-aminobut-2-yn-1-yl)(benzyl)methylamine |

339546-89-3 | 95% | 1.0g |

$842.0 | 2024-06-19 | |

| Enamine | EN300-242262-0.05g |

(4-aminobut-2-yn-1-yl)(benzyl)methylamine |

339546-89-3 | 95% | 0.05g |

$707.0 | 2024-06-19 | |

| Enamine | EN300-242262-2.5g |

(4-aminobut-2-yn-1-yl)(benzyl)methylamine |

339546-89-3 | 95% | 2.5g |

$1650.0 | 2024-06-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01036089-5g |

(4-Aminobut-2-yn-1-yl)(benzyl)methylamine |

339546-89-3 | 95% | 5g |

¥7644.0 | 2023-03-29 | |

| Enamine | EN300-242262-0.1g |

(4-aminobut-2-yn-1-yl)(benzyl)methylamine |

339546-89-3 | 95% | 0.1g |

$741.0 | 2024-06-19 | |

| Enamine | EN300-242262-0.25g |

(4-aminobut-2-yn-1-yl)(benzyl)methylamine |

339546-89-3 | 95% | 0.25g |

$774.0 | 2024-06-19 | |

| Enamine | EN300-242262-5.0g |

(4-aminobut-2-yn-1-yl)(benzyl)methylamine |

339546-89-3 | 95% | 5.0g |

$2443.0 | 2024-06-19 | |

| Enamine | EN300-242262-5g |

(4-aminobut-2-yn-1-yl)(benzyl)methylamine |

339546-89-3 | 5g |

$2443.0 | 2023-09-15 |

(4-Aminobut-2-YN-1-YL)(benzyl)methylamine 関連文献

-

Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943

-

Qinghua Wu,Shibo Zou,Frédérick P. Gosselin,Daniel Therriault,Marie-Claude Heuzey J. Mater. Chem. C, 2018,6, 12180-12186

-

Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006

(4-Aminobut-2-YN-1-YL)(benzyl)methylamineに関する追加情報

Compound CAS No. 339546-89-3: (4-Aminobut-2-YN-1-YL)(benzyl)methylamine

The compound with CAS registry number 339546-89-3, commonly referred to as (4-Aminobut-2-YN-1-YL)(benzyl)methylamine, is a specialized organic compound with unique chemical properties and potential applications in various fields. This compound has garnered attention in recent years due to its structural complexity and functional versatility, making it a subject of interest in both academic research and industrial applications.

(4-Aminobut-2-YN-1-YL)(benzyl)methylamine is characterized by its distinctive structure, which includes an amino group attached to a butynyl chain and a benzyl methylamine moiety. The presence of the amino group introduces nucleophilic properties, while the alkyne functionality provides opportunities for further chemical modifications. This combination makes the compound highly versatile in synthetic chemistry, particularly in the design of bioactive molecules and advanced materials.

Recent studies have highlighted the potential of CAS No. 339546-89-3 in drug discovery and development. Researchers have explored its role as a building block for constructing complex molecular architectures, including those with potential therapeutic applications. For instance, its ability to participate in click chemistry reactions has been leveraged to create bioconjugates and drug delivery systems with enhanced targeting capabilities.

The synthesis of (4-Aminobut-2-YN-1-YL)(benzyl)methylamine typically involves multi-step processes that combine alkyne chemistry with amine functionalization techniques. One common approach involves the coupling of an alkyne derivative with an appropriate amine precursor under catalytic conditions. This method ensures high yields and selectivity, making it suitable for large-scale production in industrial settings.

In terms of applications, CAS No. 339546-89-3 has shown promise in materials science, particularly in the development of novel polymers and coatings. Its ability to form stable covalent bonds under mild conditions makes it an attractive candidate for use in sustainable materials design. Additionally, its role as a precursor for advanced organic materials has been explored in recent publications, underscoring its importance in cutting-edge research.

From an environmental perspective, the synthesis and application of (4-Aminobut-2-YN-1-YL)(benzyl)methylamine are being optimized to minimize ecological impact. Researchers are investigating greener synthetic routes and recycling strategies to enhance the sustainability of this compound's production processes.

In conclusion, CAS No. 339546-89- stands out as a significant compound in modern chemistry due to its unique properties and diverse applications. As ongoing research continues to uncover new potentials, this compound is poised to play an increasingly important role in both academic and industrial settings.

339546-89-3 ((4-Aminobut-2-YN-1-YL)(benzyl)methylamine) 関連製品

- 1820580-27-5(Cyclopropanamine, 2-(4-chloro-3-fluorophenyl)-, (1R,2S)-)

- 2228133-58-0(2-amino-2-3-(2-methylphenyl)phenylacetic acid)

- 724740-25-4(N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]cyclohexanecarboxamide)

- 2169780-83-8(ethyl (2Z)-3-(3-methylthiophen-2-yl)but-2-enoate)

- 1805266-24-3(Methyl 2-(aminomethyl)-4-(difluoromethyl)-6-iodopyridine-3-acetate)

- 421578-93-0(GLP-1R modulator C5)

- 207742-91-4(5-hydroxy-2-(3-phenylprop-2-enamido)benzoic acid)

- 1262773-78-3(3-methyl-1-(2-methylphenyl)piperazine hydrochloride)

- 1564-48-3((1H-Imidazol-2-yl)-acetic acid methyl ester)

- 2639375-11-2(rac-tert-butyl 2-(4aR,8aS)-decahydroquinolin-4a-ylacetate)